![molecular formula C5H8F3NO2 B2804321 1-(3-Aminooxetan-3-yl)-2,2,2-trifluoroethanol CAS No. 2445790-76-9](/img/structure/B2804321.png)
1-(3-Aminooxetan-3-yl)-2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(3-Aminooxetan-3-yl)-2,2,2-trifluoroethanol” is a chemical compound with the CAS Number: 2445790-76-9 . It has a molecular weight of 171.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8F3NO2/c6-5(7,8)3(10)4(9)1-11-2-4/h3,10H,1-2,9H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 171.12 . Other physical and chemical properties such as boiling point, solubility, and others are not explicitly mentioned in the search results.Specific safety and hazard information is not provided in the search results. For detailed safety data, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .
Scientific Research Applications
Antibacterial and Antifungal Properties
Research has explored the synthesis and biological activity of various derivatives related to 1-(3-Aminooxetan-3-yl)-2,2,2-trifluoroethanol. For instance, compounds have been synthesized for their potential antibacterial and antifungal properties, demonstrating effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi. The structural confirmation of these compounds is based on analytical techniques such as IR, 1H NMR, and Mass spectral data, highlighting their potential in antimicrobial applications (Sujatha, Gani, & Shilpa, 2019).
Organic Synthesis and Medicinal Chemistry
The role of trifluoroethanol derivatives in organic synthesis and medicinal chemistry is significant. Derivatives have been synthesized through various reactions, indicating the versatility of trifluoroethanol as a building block. This includes its use in the synthesis of compounds with antibacterial activity through processes such as the Sonogashira coupling reaction. These compounds are characterized by analytical and spectral techniques, underscoring their utility in developing novel pharmaceutical agents (Bonacorso et al., 2018).
Enantioselective Synthesis
The enantioselective synthesis of compounds using trifluoroethanol derivatives highlights the importance of chiral chemistry in pharmaceutical development. Chiral Mn-aminopyridine complexes have been used in the benzylic C−H hydroxylation of arylalkanes, demonstrating the potential of trifluoroethanol in facilitating high-yield and high-selectivity chemical reactions. This research suggests the effectiveness of trifluoroethanol derivatives in producing chiral alcohols, which are crucial in the synthesis of enantiomerically pure pharmaceuticals (Ottenbacher et al., 2018).
properties
IUPAC Name |
1-(3-aminooxetan-3-yl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c6-5(7,8)3(10)4(9)1-11-2-4/h3,10H,1-2,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPINNMZOBLYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(C(F)(F)F)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminooxetan-3-yl)-2,2,2-trifluoroethanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.